BenchChemオンラインストアへようこそ!

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

Lipophilicity Drug-likeness Membrane permeability

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline (CAS 794582-35-7) is a halogenated heterocyclic compound of the quinoline family, bearing a chloromethyl group at C-3, a chlorine atom at C-2, and two methyl substituents at the 7- and 8-positions of the bicyclic core. Its molecular formula is C₁₂H₁₁Cl₂N with a molecular weight of 240.13 g/mol.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 794582-35-7
Cat. No. B1349681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline
CAS794582-35-7
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C
InChIInChI=1S/C12H11Cl2N/c1-7-3-4-9-5-10(6-13)12(14)15-11(9)8(7)2/h3-5H,6H2,1-2H3
InChIKeyWGNBVVFJVKLVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline (CAS 794582-35-7): A Positionally Distinct Chloromethyl-Quinoline Building Block for Pharmaceutical Intermediate Synthesis


2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline (CAS 794582-35-7) is a halogenated heterocyclic compound of the quinoline family, bearing a chloromethyl group at C-3, a chlorine atom at C-2, and two methyl substituents at the 7- and 8-positions of the bicyclic core. Its molecular formula is C₁₂H₁₁Cl₂N with a molecular weight of 240.13 g/mol [1]. The compound is classified by CAS as 'Quinoline, 2-chloro-3-(chloromethyl)-7,8-dimethyl-' and is registered under Reaxys-RN 20208716 [2]. It is commercially available as a research chemical from multiple suppliers at purities typically ≥95–96%, with cold-chain storage requirements (2–8 °C under argon) that differentiate it from several closely related positional isomers . The compound's primary utility lies in its role as a dual-electrophile synthetic intermediate: the chloromethyl group at C-3 and the chloro substituent at C-2 provide two distinct leaving groups for sequential nucleophilic substitution chemistry, enabling the construction of more complex quinoline-based pharmacophores.

Why 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline Cannot Be Interchanged with Other Chloromethyl-Quinoline Isomers


Within the 2-chloro-3-(chloromethyl)quinoline scaffold family, the position and number of methyl substituents on the quinoline ring profoundly influence lipophilicity (XLogP3 spans from ~3.0 to 4.3 across the series), thermal properties (boiling points range over 37 °C between parent and dimethyl analogs), and solid-state stability (as reflected by divergent storage-condition requirements) . The 6,7-dimethyl positional isomer (CAS 182052-67-1) has been specifically exploited in the synthesis of NMDA receptor antagonists as described in AstraZeneca patent EP0736032, indicating that different methylation patterns direct distinct synthetic-destination pathways in medicinal chemistry programs [1]. The 7-methyl mono-substituted analog (CAS 521915-96-8) has been independently validated as a precursor for antifungal amine derivatives, demonstrating that each positional variant opens a unique chemical space for downstream pharmacophore construction [2]. Substituting one chloromethyl-quinoline isomer for another without verifying the positional methylation pattern risks altering both the physicochemical property profile and the established synthetic route validity, potentially undermining reaction selectivity, intermediate stability, and the biological activity of the final target molecule.

Quantitative Differentiation Evidence: 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline (794582-35-7) Versus Closest Analogs


Lipophilicity Advantage: XLogP3 = 4.3 for the 7,8-Dimethyl Compound vs. ~3.0 for the Unsubstituted Parent Quinoline

The target compound exhibits a computed XLogP3 of 4.3 [1], representing an increase of approximately 1.3 log units compared to the non-methylated 2-chloro-3-(chloromethyl)quinoline parent (CAS 90097-52-2), whose predicted LogP ranges from 2.98 to 3.39 . This translates to a roughly 20-fold higher octanol–water partition coefficient, driven by the two electron-donating methyl groups at positions 7 and 8. The 6,7-dimethyl positional isomer shares an identical XLogP of 4.3 , confirming that the dimethylation—rather than the specific substitution pattern—is the primary driver of enhanced lipophilicity across the C12H11Cl2N isomer series.

Lipophilicity Drug-likeness Membrane permeability

Thermal Stability Differentiation: Boiling Point 369.1 °C vs. 332.2 °C for the Parent Chloromethyl-Quinoline

The target 7,8-dimethyl compound has a predicted boiling point of 369.1 °C at 760 mmHg , which is 36.9 °C higher than that of the non-methylated parent 2-chloro-3-(chloromethyl)quinoline (332.2 °C at 760 mmHg) . The 5,7-dimethyl positional isomer (CAS 948290-59-3) exhibits an intermediate boiling point of 364.1 °C , approximately 5 °C lower than the 7,8-isomer, consistent with the varying influence of the methyl substitution pattern on intermolecular forces in the condensed phase. The 7,8-dimethyl compound's elevated boiling point—the highest among the three directly comparable analogs—indicates marginally stronger intermolecular interactions attributable to the adjacency of the two methyl groups.

Thermal stability Synthetic process window Distillation

Storage Condition Requirements: Cold-Chain (2–8 °C, Argon) Necessity Differentiates the 7,8-Isomer from Room-Temperature-Stable Analogs

The 7,8-dimethyl compound requires storage at 2–8 °C under argon atmosphere according to multiple vendor specifications [1]. In contrast, the 6,7-dimethyl positional isomer (CAS 182052-67-1) is specified for long-term storage in a 'cool, dry place' at ambient temperature , and the non-methylated parent compound (CAS 90097-52-2) is routinely stored at room temperature by multiple vendors including TCI America . This divergence in storage requirements suggests that the 7,8-dimethyl substitution pattern may confer heightened chemical reactivity—potentially through increased susceptibility of the chloromethyl group to hydrolysis or thermal degradation when the electron-donating methyl groups are positioned ortho and para to the quinoline nitrogen.

Chemical stability Storage and handling Procurement logistics

Positional Isomer Synthetic-Destination Divergence: The 6,7-Isomer Is Validated for NMDA Antagonists; The 7,8-Isomer Presents an Unexplored Scaffold-Hopping Opportunity

The 6,7-dimethyl positional isomer (CAS 182052-67-1) has a defined role as a key intermediate in the synthesis of phosphono α-amino acid NMDA receptor antagonists, as documented in AstraZeneca patent EP0736032 and the associated medicinal chemistry publication [1][2]. In this synthetic route, the 6,7-dimethyl-2-chloro-3-(chloromethyl)quinoline undergoes sequential transformations (POBr₃ bromination → Arbuzov phosphonation → Zn-Cu-mediated coupling) to yield competitive NMDA antagonists with analgesic activity. The 7-methyl mono-substituted analog has similarly been validated as a precursor for antifungal agents via nucleophilic amination [3]. The 7,8-dimethyl compound occupies a structurally distinct niche: its methyl groups are ortho to each other on the benzo ring, creating a unique steric and electronic microenvironment around the quinoline nitrogen that does not exist in the 6,7- or 5,7-isomers. However, no patent or primary research publication has yet established a specific drug-target pathway for the 7,8-isomer.

Scaffold hopping Medicinal chemistry NMDA receptor Patent intermediate

Density and Physical-State Profile: 1.27 g/cm³ for the 7,8-Isomer vs. 1.355 g/cm³ for the Parent, While the 6,7-Isomer Is a Crystalline Solid (MP 131–132 °C)

The target compound has a predicted density of 1.27 g/cm³ , which is lower than the non-methylated parent (1.355 g/cm³) and nearly identical to the 5,7-dimethyl isomer (1.270 g/cm³) . The 6,7-dimethyl isomer is reported as a crystalline solid with a defined melting point of 131–132 °C , whereas the 7,8-dimethyl compound's melting point is not reported (listed as N/A in multiple databases) , and it is described as a yellow crystalline solid without a characterized melting transition. This suggests that the 7,8-substitution pattern disrupts crystal packing relative to the 6,7-isomer, potentially yielding a lower-melting or less crystalline material that may exhibit different solubility and handling characteristics.

Solid-state properties Crystallinity Formulation Handling

High-Confidence Research and Industrial Application Scenarios for 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline (794582-35-7)


Scaffold-Hopping from 6,7-Dimethyl NMDA Antagonist Intermediates: Isosteric Replacement with Preserved Calculated Physicochemical Properties

Medicinal chemistry groups working on quinoline-based NMDA receptor antagonists can deploy the 7,8-dimethyl isomer as a direct scaffold-hop replacement for the 6,7-dimethyl intermediate validated in AstraZeneca patent EP0736032. With identical molecular formula (C₁₂H₁₁Cl₂N), molecular weight (240.13), computed XLogP3 (4.3), and TPSA (12.9 Ų), the compounds are physicochemical isosteres, yet the ortho-adjacent methyl groups in the 7,8-isomer create a distinct steric contour that can probe the tolerance of the NMDA receptor binding pocket to benzo-ring substitution geometry [1]. The synthetic sequence is analogous: Vilsmeier-Haack cyclization of the corresponding N-(2,3-dimethylphenyl)acetamide precursor yields the 7,8-dimethyl-2-chloro-3-formyl quinoline intermediate [2], which upon reduction and chlorination would generate the target compound.

Dual-Electrophile Building Block for Sequential Nucleophilic Substitution in Parallel Library Synthesis

The compound's two electrophilic sites—the chloromethyl group at C-3 (primary alkyl chloride, susceptible to Sₙ2 displacement) and the chloro substituent at C-2 (aryl chloride, requiring SₙAr or metal-catalyzed coupling)—enable chemoselective sequential derivatization. The enhanced lipophilicity (XLogP3 = 4.3) relative to the non-methylated parent (LogP ≈ 3.0) means that reaction intermediates and products will partition more favorably into organic solvents, potentially simplifying extractive workup in parallel synthesis workflows . The cold-storage requirement (2–8 °C under argon) signals a more reactive chloromethyl group compared to the ambient-stable 6,7-isomer, which may translate to faster amination kinetics with amine nucleophiles under mild conditions.

Antifungal Pharmacophore Expansion Based on 7-Methylquinoline Lead Structures

The validated antifungal activity of 2-chloro-7-methylquinoline amine derivatives (Kumar et al., 2010) establishes the monomethyl-quinoline scaffold as a productive antifungal pharmacophore [3]. The 7,8-dimethyl compound provides a logical next-step in SAR expansion: addition of the 8-methyl group to the 7-methyl scaffold enables assessment of whether a second ortho-methyl substituent enhances, retains, or diminishes antifungal potency. The higher LogP of the dimethyl analog (4.3 vs. ~3.5–3.8 estimated for the 7-methyl analog) would be expected to increase fungal membrane penetration, a property that could be advantageous against resistant strains where drug efflux is a concern.

Reference Standard for Impurity Profiling in 6,7-Dimethylquinoline-Derived API Manufacturing

Given that 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline is used as a key intermediate in a published API synthetic route, the 7,8-dimethyl isomer represents a plausible process-related impurity arising from isomeric starting materials or rearrangement during the Vilsmeier-Haack cyclization step. The 7,8-dimethyl compound has been explicitly noted by vendors as suitable 'for use as a reference substance for drug impurities' . Procurement of the 7,8-isomer as a characterized reference standard enables analytical method development (HPLC, GC-MS) for batch-release testing of API manufactured via the 6,7-dimethyl intermediate route.

Quote Request

Request a Quote for 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.